2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C26H28N2O4S. This compound is notable for its unique structure, which includes a naphthyloxy group, a tetrahydrofuran ring, and a benzothiophene core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyloxyacetyl Intermediate: This step involves the reaction of 1-naphthol with chloroacetic acid to form 1-naphthyloxyacetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride.
Coupling with Benzothiophene: The acyl chloride is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-amine in the presence of a base such as triethylamine to form the corresponding amide.
Introduction of the Tetrahydrofuran Group: The final step involves the reaction of the amide with tetrahydro-2-furanylmethylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyloxy and tetrahydrofuran moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: shares structural similarities with other benzothiophene derivatives and naphthyloxy compounds.
Uniqueness
- The unique combination of the naphthyloxy, tetrahydrofuran, and benzothiophene moieties in a single molecule distinguishes it from other compounds. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C26H28N2O4S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[(2-naphthalen-1-yloxyacetyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H28N2O4S/c29-23(16-32-21-12-5-8-17-7-1-2-10-19(17)21)28-26-24(20-11-3-4-13-22(20)33-26)25(30)27-15-18-9-6-14-31-18/h1-2,5,7-8,10,12,18H,3-4,6,9,11,13-16H2,(H,27,30)(H,28,29) |
InChI Key |
VERWNXWMHKELMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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